

spectroscopic analysis techniques for Vanyldisulfamide

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Compound of Interest

Compound Name: Vanyldisulfamide

Cat. No.: B086878

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The following application notes and protocols are provided as a generalized template for the spectroscopic analysis of a hypothetical compound, "**Vanyldisulfamide**." Due to the absence of specific experimental data for a compound with this name in the public domain, the quantitative data, specific experimental parameters, and signaling pathways presented herein are illustrative examples. Researchers should adapt these protocols and develop specific methods based on the actual physicochemical properties of their compound of interest.

Application Notes: Spectroscopic Analysis of Vanyldisulfamide

Introduction

Vanyldisulfamide is a novel compound with potential therapeutic applications. A thorough understanding of its chemical structure and purity is critical for drug development and regulatory approval. Spectroscopic techniques are powerful analytical tools for the qualitative and quantitative analysis of pharmaceutical compounds. This document outlines protocols for the analysis of **Vanyldisulfamide** using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei. For **Vanyldisulfamide**, ^1H and ^{13}C NMR are essential for structural confirmation. If the compound contains vanadium, ^{51}V NMR could also be employed to study the vanadium environment.[1]

2. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of **Vanyldisulfamide**. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of pharmaceutical compounds.[2][3]

3. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations.[4] The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. This technique is valuable for confirming the identity of **Vanyldisulfamide** and for identifying any impurities.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[5] [6] This technique is particularly useful for quantifying the concentration of a compound in solution, provided it contains a chromophore (a part of the molecule that absorbs light).[7] The Beer-Lambert law is the principle behind quantitative analysis by UV-Vis spectroscopy.[8]

Experimental Protocols

Protocol 1: ^1H and ^{13}C NMR Spectroscopy of **Vanyldisulfamide**

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **Vanyldisulfamide**.

Materials:

- **Vanyldisulfamide** sample
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- NMR tubes
- NMR spectrometer

Procedure:

- Accurately weigh 5-10 mg of the **Vanyldisulfamide** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Transfer the solution to an NMR tube.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ¹H spectrum using standard acquisition parameters.
- Acquire the ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks in the ¹H spectrum and determine the chemical shifts for both ¹H and ¹³C spectra.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) of **Vanyldisulfamide**

Objective: To determine the accurate mass and confirm the elemental composition of **Vanyldisulfamide**.

Materials:

- **Vanyldisulfamide** sample
- High-purity solvent (e.g., acetonitrile, methanol)

- HRMS instrument (e.g., Q-TOF, Orbitrap) with an ESI source

Procedure:

- Prepare a dilute solution of **Vanyldisulfamide** (e.g., 1 µg/mL) in a suitable solvent.
- Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
- Acquire the mass spectrum in positive or negative ion mode, depending on the ionization properties of the compound.
- Calibrate the instrument to ensure high mass accuracy.
- Determine the monoisotopic mass of the molecular ion.
- Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy of **Vanyldisulfamide**

Objective: To obtain the infrared spectrum of **Vanyldisulfamide** to identify its functional groups.

Materials:

- **Vanyldisulfamide** sample (solid or in solution)
- FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
- Potassium bromide (KBr), if preparing a pellet

Procedure (using ATR):

- Ensure the ATR crystal is clean.
- Record a background spectrum.
- Place a small amount of the solid **Vanyldisulfamide** sample directly on the ATR crystal.

- Apply pressure to ensure good contact between the sample and the crystal.
- Collect the sample spectrum.
- Clean the ATR crystal after the measurement.

Protocol 4: UV-Vis Spectroscopy and Quantitative Analysis of **Vanyldisulfamide**

Objective: To determine the wavelength of maximum absorbance (λ_{max}) and quantify the concentration of **Vanyldisulfamide** in a solution.

Materials:

- **Vanyldisulfamide** sample
- UV-transparent solvent (e.g., ethanol, water)
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- Determination of λ_{max} :
 - Prepare a dilute solution of **Vanyldisulfamide** in the chosen solvent.
 - Scan the absorbance of the solution over a range of wavelengths (e.g., 200-800 nm) to find the wavelength of maximum absorbance.
- Quantitative Analysis:
 - Prepare a series of standard solutions of **Vanyldisulfamide** of known concentrations.
 - Measure the absorbance of each standard solution at the λ_{max} .
 - Plot a calibration curve of absorbance versus concentration.
 - Measure the absorbance of the unknown sample solution at the λ_{max} .

- Determine the concentration of the unknown sample using the calibration curve.

Data Presentation

Table 1: Example ^1H and ^{13}C NMR Data for **Vanyldisulfamide**

^1H NMR		^{13}C NMR	
Chemical Shift (ppm)	Multiplicity	Integration	Chemical Shift (ppm)
7.85	d	2H	145.2
7.23	d	2H	129.8
4.15	s	3H	55.6
3.50	br s	2H	-

Table 2: Example HRMS Data for **Vanyldisulfamide**

Parameter	Value
Calculated Mass (M+H) ⁺	350.0123
Measured Mass (M+H) ⁺	350.0125
Mass Error (ppm)	0.6
Proposed Formula	C ₁₀ H ₁₂ N ₂ O ₅ S ₂

Table 3: Example IR Absorption Bands for **Vanyldisulfamide**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3350	N-H stretch
3050	Aromatic C-H stretch
2950	Aliphatic C-H stretch
1600	C=C aromatic stretch
1350, 1160	S=O stretch (sulfonamide)

Table 4: Example UV-Vis Data for **Vanyldisulfamide**

Parameter	Value
λ_{\max}	275 nm
Molar Absorptivity (ϵ)	15,000 M ⁻¹ cm ⁻¹
Solvent	Ethanol

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of **Vanyldisulfamide**.

Caption: Logical relationships in the spectroscopic analysis of a compound.

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